Cas no 63516-03-0 (4-(Bromomethyl)benzenamine)
4-(Bromomethyl)benzenamine is a versatile aromatic compound featuring both an amine and a bromomethyl functional group, making it a valuable intermediate in organic synthesis. The bromomethyl moiety allows for facile nucleophilic substitution reactions, enabling the introduction of diverse substituents, while the amine group provides a handle for further derivatization. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability under controlled conditions make it a preferred choice for constructing complex molecular architectures. Proper handling is required due to its potential sensitivity to moisture and light. Suitable for use in research and industrial applications requiring precise functionalization of aromatic systems.

4-(Bromomethyl)benzenamine structure
Product name:4-(Bromomethyl)benzenamine
4-(Bromomethyl)benzenamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Bromomethyl)aniline
- 4-(bromomethyl)Benzenamine
- Benzenamine,4-(bromomethyl)-
- P-AMINOBENZYL BROMIDE
- 4-amino-benzylbromide
- 4-bromomethylaniline
- H2N(C6H4)CH2Br
- AKOS016014710
- FT-0720666
- p-amino benzyl bromide
- DTXSID30449600
- SCHEMBL3412908
- p-Aminobenzylbromide
- Benzenamine, 4-(bromomethyl)-
- 63516-03-0
- G79013
- DA-04149
- 4-(Bromomethyl)benzenamine
-
- MDL: MFCD11870127
- Inchi: InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
- InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)N)CBr
Computed Properties
- Exact Mass: 184.98400
- Monoisotopic Mass: 184.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 1.2
Experimental Properties
- PSA: 26.02000
- LogP: 2.74490
4-(Bromomethyl)benzenamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Bromomethyl)benzenamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C140506-250mg |
4-(Bromomethyl)benzenamine |
63516-03-0 | 250mg |
100.00 | 2021-08-15 | ||
TRC | C140506-1g |
4-(Bromomethyl)benzenamine |
63516-03-0 | 1g |
375.00 | 2021-08-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B922525-500mg |
4-(Bromomethyl)benzenamine |
63516-03-0 | 98% | 500mg |
¥1,398.00 | 2022-01-11 | |
A2B Chem LLC | AG69514-100mg |
4-(Bromomethyl)aniline |
63516-03-0 | 95% | 100mg |
$78.00 | 2024-04-19 | |
1PlusChem | 1P00ED7U-100mg |
p-Aminobenzylbromide |
63516-03-0 | 95% | 100mg |
$78.00 | 2024-04-22 | |
A2B Chem LLC | AG69514-5g |
4-(Bromomethyl)aniline |
63516-03-0 | 98%+ | 5g |
$752.00 | 2023-12-30 | |
Aaron | AR00EDG6-250mg |
p-Aminobenzylbromide |
63516-03-0 | 95% | 250mg |
$353.00 | 2025-02-11 | |
TRC | C140506-2.5g |
4-(Bromomethyl)benzenamine |
63516-03-0 | 2.5g |
800.00 | 2021-08-15 | ||
TRC | C140506-100mg |
4-(Bromomethyl)benzenamine |
63516-03-0 | 100mg |
60.00 | 2021-08-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B922525-100mg |
4-(Bromomethyl)benzenamine |
63516-03-0 | 98% | 100mg |
¥420.00 | 2022-01-11 |
4-(Bromomethyl)benzenamine Related Literature
-
Julie Kang,Seul-Ki Mun,Eu-Jin Choi,Jong-Jin Kim,Sung-Tae Yee,Dong-Jo Chang Analyst 2022 147 5386
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2. Acid-catalysed multi-electron reduction of nitrobenzene derivatives by a dihydronicotinamide adenine dinucleotide (NADH) model compound, 9,10-dihydro-10-methylacridineShunichi Fukuzumi,Makoto Chiba,Toshio Tanaka J. Chem. Soc. Chem. Commun. 1989 941
-
Pan Ran,Weijia Chen,Huan Zheng,Jingjing Zhou,Bo Qiu,Wenxiong Cao,Xiaohong Li Nanoscale 2021 13 13506
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4. Multi-electron reduction of nitrobenzene derivatives by an acid-stable NADH analogue via acid-catalysed electron transfer radical-chain reactionsShunichi Fukuzumi,Makoto Chiba J. Chem. Soc. Perkin Trans. 2 1991 1393
-
Damiano Tanini,Camilla Dalia,Antonella Capperucci Green Chem. 2021 23 5680
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